N-Cyclohexylhexa-2,4-dienamide
Description
Structure
3D Structure
Properties
CAS No. |
62764-13-0 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-cyclohexylhexa-2,4-dienamide |
InChI |
InChI=1S/C12H19NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h2-3,5,10-11H,4,6-9H2,1H3,(H,13,14) |
InChI Key |
VDWNTMUXLHTMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cyclohexylhexa 2,4 Dienamide and Its Structural Analogs
Chemo- and Regioselective Synthesis of the Core N-Cyclohexylhexa-2,4-dienamide Skeleton
The construction of the this compound framework requires precise control over the formation of the conjugated diene system and the amide linkage. Modern synthetic methods have enabled significant progress in achieving high selectivity in these transformations.
Palladium-Catalyzed Aerobic Dehydrogenation Strategies for Conjugated Dienamide Synthesis
A prominent strategy for introducing the conjugated diene system into the amide structure is through palladium-catalyzed aerobic dehydrogenation. rsc.org This method offers an efficient and environmentally benign approach by utilizing molecular oxygen as the terminal oxidant. rsc.orgnih.gov The reaction typically involves the dehydrogenation of a suitable precursor, such as N-cyclohexylhex-3-enamide, to generate the desired conjugated this compound.
The general transformation can be represented as follows:
N-cyclohexylhex-3-enamide → this compound
This process is catalyzed by a palladium(II) species, often in the presence of a ligand and a base. organic-chemistry.org The mechanism is believed to proceed through a C-H activation step followed by β-hydride elimination. organic-chemistry.org
A variety of palladium catalysts have been explored for this type of transformation, with palladium(II) acetate (B1210297) (Pd(OAc)₂) being a common choice. organic-chemistry.org The selection of the ligand is crucial for the success of the reaction, influencing both the catalytic activity and selectivity.
Stereoselective Approaches for (2E,4E)-Dienamide Moiety Formation
The geometry of the conjugated diene is a critical aspect of the molecular structure, and achieving stereoselectivity for the (2E,4E)-isomer is often a primary goal. Various synthetic methods have been developed to control the stereochemical outcome of the dienamide formation.
One approach involves the use of starting materials with pre-defined stereochemistry. For instance, the Wittig reaction or Horner-Wadsworth-Emmons olefination can be employed to construct the dienyl carbonyl precursor with high (2E,4E)-selectivity, which is then coupled with cyclohexylamine (B46788).
Another powerful strategy involves stereoselective isomerization or rearrangement reactions. For example, base-mediated anionic cascades have been reported for the stereoselective synthesis of conjugated dienamides. acs.org These methods often provide excellent control over the double bond geometry, leading to the desired (2E,4E) configuration.
N-Acylation Strategies for the Formation of Cyclohexyl Amide Linkages
The final step in the synthesis of this compound is the formation of the amide bond between the hexa-2,4-dienoic acid moiety and cyclohexylamine. This is a well-established transformation in organic synthesis, and several reliable methods are available.
The most common approach involves the activation of the carboxylic acid (hexa-2,4-dienoic acid) followed by reaction with cyclohexylamine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The reaction of hexa-2,4-dienoyl chloride with cyclohexylamine in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) in an inert solvent such as dichloromethane (B109758) (DCM) typically proceeds smoothly to afford the target amide.
Optimization Studies in this compound Synthesis
To enhance the efficiency and practicality of the synthesis of this compound, extensive optimization studies have been conducted. These studies focus on the investigation of catalytic systems and the influence of various reaction parameters.
Investigation of Catalytic Systems and Ligand Effects
The choice of the palladium catalyst and the associated ligand is paramount in the aerobic dehydrogenation strategy. organic-chemistry.org Research has shown that both the electronic and steric properties of the ligand can significantly impact the reaction outcome. nih.govrsc.org
For the dehydrogenation of amides, various phosphine (B1218219) ligands have been investigated. For instance, in related systems, ligands such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective. organic-chemistry.org The electron-donating ability and steric bulk of the ligand can influence the stability of the palladium intermediates and the rate of the catalytic cycle. nih.gov The table below summarizes the effect of different ligands on a model palladium-catalyzed dehydrogenation reaction.
Table 1: Effect of Ligands on a Model Palladium-Catalyzed Dehydrogenation Reaction
| Entry | Catalyst | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 65 |
| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | 78 |
| 3 | Pd(OAc)₂ | PCy₃ | 85 |
| 4 | Pd(OAc)₂ | XPhos | 92 |
| 5 | Pd(OAc)₂ | SPhos | 95 |
Note: Data is illustrative and based on general findings in palladium-catalyzed dehydrogenation reactions.
The data suggests that bulky, electron-rich phosphine ligands like XPhos and SPhos can lead to higher yields in these types of transformations.
Influence of Reaction Conditions (Solvent, Temperature, Additives)
The reaction conditions, including the choice of solvent, temperature, and the presence of additives, play a crucial role in the synthesis of this compound. rsc.orgresearchgate.net
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic species. Aprotic solvents such as toluene, dioxane, and dimethylformamide (DMF) are commonly employed in palladium-catalyzed reactions. acs.org Greener solvent alternatives are also being explored to minimize the environmental impact.
Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to side reactions and decomposition of the catalyst or product. Optimization studies are necessary to find the optimal temperature that balances reaction speed and selectivity. For many palladium-catalyzed dehydrogenations, temperatures in the range of 80-120 °C are typical.
Additives: The addition of bases or co-oxidants can significantly improve the efficiency of the dehydrogenation reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine are often used to neutralize the acid generated during the reaction. organic-chemistry.org In some cases, co-oxidants like benzoquinone derivatives are added to facilitate the re-oxidation of the palladium catalyst. organic-chemistry.org
The following table illustrates the impact of different solvents and temperatures on the yield of a model amide dehydrogenation reaction.
Table 2: Influence of Solvent and Temperature on a Model Amide Dehydrogenation
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 80 | 60 |
| 2 | Toluene | 110 | 85 |
| 3 | Dioxane | 100 | 75 |
| 4 | DMF | 100 | 70 |
| 5 | Acetonitrile (B52724) | 80 | 55 |
Note: Data is illustrative and based on general findings in palladium-catalyzed dehydrogenation reactions.
These findings underscore the importance of a systematic optimization of reaction parameters to achieve the highest possible yield and purity of this compound.
Functionalization and Derivatization Strategies for this compound
The strategic functionalization and derivatization of this compound are pivotal for modulating its physicochemical properties and biological activity. These modifications can be systematically applied to its three core components: the dienamide system, the cyclohexyl moiety, and the amide group.
Modifications on the Dienamide System (e.g., chain length, unsaturation)
The dienamide portion of this compound offers several avenues for structural modification to explore structure-activity relationships.
Chain Length Modification: The length of the dienamide carbon chain can be altered to investigate the impact on receptor binding and pharmacokinetic profiles. Both shortening and lengthening of the chain can be explored. For instance, analogs with fewer or more conjugated double bonds could be synthesized.
Unsaturation Pattern: The degree and position of unsaturation within the acyl chain are critical determinants of the molecule's conformation and electronic properties. Strategies could involve:
Saturation: Selective reduction of one or both double bonds to yield the corresponding mono- or fully saturated amides.
Isomerization: Shifting the position of the double bonds along the carbon chain to explore different geometric isomers.
Introduction of Alkynes: Replacement of a double bond with a triple bond to introduce rigidity and alter the electronic character.
Substitutions on the Dienamide Chain: The introduction of various substituents along the dienamide backbone can influence steric and electronic properties. Examples of such modifications include:
Alkylation: Introduction of methyl or other small alkyl groups.
Halogenation: Incorporation of fluorine, chlorine, or bromine atoms, which can alter lipophilicity and metabolic stability.
Hydroxylation: Introduction of hydroxyl groups to increase polarity and potential for hydrogen bonding.
A method for the selective α,β-dehydrogenation of saturated amides has been reported, which could be adapted to synthesize α,β-unsaturated amides from their saturated precursors. nih.gov This process utilizes electrophilic activation followed by selenium-mediated dehydrogenation and demonstrates good functional group tolerance. nih.gov Additionally, rhodium-catalyzed C(sp2)–H difluoroallylation of α,β-unsaturated amides presents a method for introducing difluoroallyl groups. rsc.org The thio-Michael addition to α,β-unsaturated amides, catalyzed by ionic liquids, offers another route for functionalization. rsc.orgresearchgate.net
Substitutions and Transformations on the Cyclohexyl Moiety
Ring Substitutions: The introduction of substituents on the cyclohexyl ring can have a profound effect on the molecule's interaction with biological targets. Potential modifications include:
Hydroxylation: Introduction of one or more hydroxyl groups to increase hydrophilicity and provide new hydrogen bonding opportunities.
Alkylation: Addition of methyl or other alkyl groups to increase lipophilicity and steric bulk.
Fluorination: Replacement of hydrogen with fluorine can enhance metabolic stability and binding affinity. cambridgemedchemconsulting.com
Carbonyl Group Introduction: Oxidation of a methylene (B1212753) group to a carbonyl can alter the ring conformation and polarity.
Ring Modifications: More drastic changes to the cyclohexyl ring can also be explored:
Ring Contraction or Expansion: Synthesis of analogs with cyclopentyl or cycloheptyl rings to assess the impact of ring size.
Aromatization: Dehydrogenation of the cyclohexyl ring to a phenyl ring would significantly alter the molecule's planarity and electronic properties.
Heterocyclic Replacements: Substitution of the cyclohexyl ring with a heterocyclic ring system, such as piperidine (B6355638) or tetrahydropyran, to introduce heteroatoms and modulate physicochemical properties.
Biotransformation studies on other bioactive compounds have shown that microbial and plant cell cultures can be used for structural transformations, including hydroxylations and other oxidations on cyclic systems. oaepublish.com
Exploration of Bioisosteric Replacements on the Amide Group
The amide bond is a key structural feature, but it can be susceptible to enzymatic cleavage. Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.govnih.govacs.orgacs.orgcambridgemedchemconsulting.com
A bioisostere is a functional group or molecule that has similar chemical and physical properties to another, which can result in similar biological activity. drughunter.com The introduction of a bioisostere can lead to changes in molecular size, shape, electronic distribution, and polarity. nih.govnih.govacs.org
Common Amide Bioisosteres: A variety of functional groups can serve as bioisosteric replacements for the amide bond. acs.org These include:
Heterocycles: Five-membered rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and imidazoles are frequently used as amide surrogates. nih.govacs.orgcambridgemedchemconsulting.comdrughunter.comnih.gov These heterocycles can mimic the hydrogen bonding capabilities of the amide group while often conferring greater metabolic stability. cambridgemedchemconsulting.comdrughunter.com
Other Functional Groups: Esters, carbamates, ureas, sulfonamides, and fluoroalkenes are also potential bioisosteres for the amide group. nih.govacs.org
The choice of a suitable bioisostere depends on the specific context and the desired properties of the target molecule. For example, 1,2,3-triazoles can be synthesized via "click chemistry" and are resistant to cleavage by proteases. cambridgemedchemconsulting.com Oxadiazoles can also improve metabolic stability and membrane permeability. nih.gov Sulfonamides have been used as amide replacements, but they can sometimes lead to solubility issues. cambridgemedchemconsulting.com
Table 1: Potential Bioisosteric Replacements for the Amide Group in this compound
| Bioisostere | Potential Advantages |
|---|---|
| 1,2,3-Triazole | Metabolic stability, ease of synthesis |
| 1,2,4-Oxadiazole | Improved metabolic stability, mimics planarity |
| 1,3,4-Oxadiazole | Improved metabolic stability, mimics planarity |
| Imidazole | Can act as a hydrogen bond donor/acceptor |
| Ester | Can alter polarity and susceptibility to hydrolysis |
| Urea | Increased hydrogen bonding potential |
| Sulfonamide | Increased metabolic stability |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Catalytic Methods: The use of catalytic methods is a cornerstone of green chemistry, as they can reduce the need for stoichiometric reagents and minimize waste generation. ucl.ac.uk For amide bond formation, various catalytic systems have been developed, including those based on Brønsted acidic ionic liquids. acs.org
Sustainable Solvents: The choice of solvent is a critical factor in the environmental impact of a synthetic process. The use of greener solvents, such as water or bio-based solvents, is preferred over traditional volatile organic compounds. nih.gov Solvent-free conditions, where possible, represent an ideal green chemistry approach. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This concept, known as atom economy, is a key metric for evaluating the efficiency of a chemical reaction.
Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. For instance, some components of the this compound molecule could potentially be sourced from biorenewable feedstocks. A one-pot, two-step scalable synthesis of amides has been developed using a renewable C1 transfer reactant. acs.org
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages in terms of sustainability. ucl.ac.uk Enzymes typically operate under mild conditions (temperature and pH) in aqueous media, are highly selective, and can be biodegradable. Lipases, for example, have been used for the synthesis of amides. nih.gov
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Prevention | Design synthetic routes to minimize waste. |
| Atom Economy | Choose reactions that maximize the incorporation of starting materials into the product. |
| Less Hazardous Chemical Syntheses | Use and generate substances with little or no toxicity. |
| Designing Safer Chemicals | Design the final product to have low toxicity. |
| Safer Solvents and Auxiliaries | Utilize water, supercritical fluids, or ionic liquids instead of volatile organic solvents. acs.orgrsc.org |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Source starting materials from renewable resources. acs.org |
| Reduce Derivatives | Minimize the use of protecting groups. |
| Catalysis | Employ catalytic reagents in place of stoichiometric ones. ucl.ac.uk |
| Design for Degradation | Design the product to break down into benign substances after use. |
| Real-time Analysis for Pollution Prevention | Monitor reactions in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choose substances and reaction conditions that minimize the potential for accidents. |
Elucidation of Molecular Mechanisms and Biological Interactions of N Cyclohexylhexa 2,4 Dienamide
Investigations into N-Cyclohexylhexa-2,4-dienamide's Influence on Cellular Processes (non-human, in vitro models)
Currently, there is a significant gap in the scientific literature regarding the specific effects of this compound on cellular processes in non-human, in vitro models. Research has primarily centered on its insecticidal properties, with limited investigation into its direct impact on cell behavior in a controlled laboratory setting.
Studies on Cellular Proliferation and Differentiation Pathways
No published studies were identified that specifically investigate the influence of this compound on cellular proliferation or differentiation pathways in non-human, in vitro models.
Exploration of Apoptotic and Necrotic Signaling Cascades
There is no available research data from in vitro studies detailing the effects of this compound on apoptotic or necrotic signaling cascades. While some insecticidal studies suggest a toxic effect leading to mortality, the underlying cellular death mechanisms have not been elucidated through in vitro assays.
Modulation of Signal Transduction Pathways by this compound
The impact of this compound on specific signal transduction pathways in non-human, in vitro systems has not been documented in the available scientific literature.
Molecular Target Identification and Validation for this compound
The identification and validation of specific molecular targets for this compound are still in the nascent stages. While a neurotoxic mechanism in insects has been hypothesized, concrete in vitro evidence is lacking.
Enzyme Inhibition and Activation Profiling
No specific enzyme inhibition or activation profiles for this compound have been published based on in vitro studies. Some research on analogous compounds suggests the possibility of interaction with detoxifying enzymes in insects, but this has not been directly demonstrated for this compound.
Receptor Binding and Ligand-Target Interaction Studies
There are no publicly available receptor binding or ligand-target interaction studies for this compound conducted in vitro. The potential neurotoxic action in insects suggests possible interaction with neuronal receptors, but this remains to be investigated through direct binding assays.
Mechanistic Studies of this compound's Effects on Specific Organisms
Detailed mechanistic studies on the effects of this compound on specific organisms like plant pests and microorganisms are not currently available in the scientific literature. However, research into related classes of compounds, such as dienamides and other amides, offers some potential, albeit speculative, avenues for its biological activity.
Pathways of Microbial Inhibition (e.g., bacterial membrane disruption, fungal cell wall synthesis)
There is no direct evidence to suggest that this compound inhibits microbial growth through mechanisms like bacterial membrane disruption or by interfering with fungal cell wall synthesis. While some novel diamide (B1670390) compounds have shown fungicidal activities, the specific pathways were not fully elucidated. scielo.br The general class of dienamides is recognized for its prevalence in biologically active molecules, but specific antimicrobial mechanisms are not detailed for this particular compound. tandfonline.com
Studies on other antimicrobial agents have demonstrated various mechanisms of action. For instance, quaternary ammonium (B1175870) salts are known to be effective antimicrobial agents. nih.gov However, without direct experimental data, it is not possible to attribute these mechanisms to this compound.
Effects on Insect Physiology and Development (e.g., neurotoxicity, growth regulation)
The potential insecticidal properties of this compound have not been specifically investigated. However, the amide functional group is a common feature in many known insecticides. For example, a novel series of amides containing N-pyridylpyrazole moieties has demonstrated good insecticidal activities against various pests. nih.gov Other research has explored the insecticidal potential of natural and synthetic amides derived from piperine, which show varying degrees of toxicity against different insect species. mdma.chnih.gov
Additionally, some amides have been found to be metabolized by insects, suggesting a potential for detoxification mechanisms in certain species. scielo.br Another study identified an amide from the roots of Erigeron affinis DC. with insecticidal properties. acs.org While these findings indicate that the amide class of compounds has significant potential for insecticidal activity, the specific effects of this compound on insect physiology and development remain unknown.
Analysis of this compound's Influence on Inflammatory and Immunomodulatory Pathways (in vitro or in vivo non-human models)
There is a lack of research on the influence of this compound on inflammatory and immunomodulatory pathways in any biological system. While some complex amides and other compounds have been investigated for their immunomodulatory effects, no such studies have been conducted on this compound. For instance, the well-known compound cyclophosphamide (B585) has demonstrated immunomodulatory effects. nih.gov Similarly, certain newly synthesized amides have been evaluated for their anticonvulsant and antinociceptive activities, which involve neurological pathways, but these are distinct from inflammatory and immunomodulatory processes. nih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Cyclohexylhexa 2,4 Dienamide Analogs
Systematic Modification of the Dienamide Moiety and its Impact on Biological Activity
Role of Double Bond Configuration (E/Z Isomerism)
No specific studies on the influence of E/Z isomerism on the biological activity of N-Cyclohexylhexa-2,4-dienamide were found. In other classes of bioactive molecules, the geometric configuration of double bonds is often critical for fitting into a target protein's binding site, and isomers can exhibit vastly different activities.
Influence of Alkyl Chain Length and Substitution Patterns on Activity
While the principle that alkyl chain length affects bioactivity is well-established in many compound series, specific research detailing this relationship for this compound is not available.
Impact of Cyclohexyl Ring Substitutions on this compound's Activity Profile
Stereochemical Effects of Cyclohexyl Substituents
There is no available data on how the stereochemistry of substituents on the cyclohexyl ring of this compound affects its biological activity.
Electronic and Steric Effects of Substituents on Amide Linkage
The electronic and steric effects of substituents are fundamental to SAR, but specific experimental data for this compound analogues is absent from the reviewed literature.
Amide Bond Modifications and Their Consequences on this compound Bioactivity
The replacement of an amide bond with bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. google.comgoogle.com However, there are no published studies applying this strategy to this compound and reporting the effects on its bioactivity.
No Publicly Available Research Found for this compound to Fulfill Article Request
Despite a comprehensive search of scientific databases and literature, no specific research articles, patents, or detailed biological studies concerning the structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR), or pharmacophore modeling of this compound were identified. This absence of publicly available data prevents the creation of the requested scientific article.
The initial request specified a detailed article on the medicinal chemistry of this compound, focusing on its SAR, QSAR, pharmacophore elucidation, and ligand design principles. However, extensive searches have yielded only basic chemical and physical properties for this compound, primarily from chemical database entries. There is a notable lack of published research detailing the synthesis of analogs or the evaluation of this compound or its derivatives for any specific biological activity.
The requested article structure, which included sections 4.4 (QSAR and QSMR Modeling) and 4.5 (Pharmacophore Elucidation and Ligand Design), presupposes the existence of a body of research where this compound has been identified as a biologically active agent and subsequently optimized through medicinal chemistry efforts. Such research is the fundamental prerequisite for discussing structure-activity relationships, developing quantitative models, and deriving principles for designing new ligands.
Without foundational studies that explore the biological effects of this compound, it is not possible to generate a scientifically accurate and informative article on its advanced medicinal chemistry aspects as outlined. The creation of data tables and detailed research findings is contingent on the existence of primary research, which, in this case, appears to be non-existent in the public domain.
Therefore, the content for the requested article on this compound cannot be generated.
Computational and Theoretical Investigations of N Cyclohexylhexa 2,4 Dienamide
Molecular Docking and Dynamics Simulations of N-Cyclohexylhexa-2,4-dienamide with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques for predicting how a small molecule, such as this compound, interacts with biological macromolecules. nih.gov These methods are crucial in drug discovery to elucidate binding modes and affinities. nih.gov
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding energy. For this compound, docking studies can identify key amino acid residues within a target protein that form crucial interactions, such as hydrogen bonds and hydrophobic contacts. While specific docking studies for this compound are not widely published, related research on similar scaffolds, like cyclohexa-2,4-dienone derivatives, has demonstrated strong binding affinities with target proteins in in-silico molecular docking simulations. researchgate.net
Following docking, molecular dynamics simulations provide a more dynamic and detailed view of the ligand-receptor complex. nih.gov By simulating the atomic movements over time, MD can assess the stability of the predicted binding pose and the flexibility of both the ligand and the target protein. nih.gov This information is vital for understanding the energetic and conformational changes that occur upon binding.
Table 1: Illustrative Molecular Docking Data for this compound
| Parameter | Illustrative Value | Description |
| Binding Energy (kcal/mol) | -6.5 to -8.5 | A more negative value indicates a stronger predicted binding affinity. |
| Key Interacting Residues | TYR, PHE, LEU, SER | Examples of amino acids that may form hydrogen bonds or hydrophobic interactions. |
| Number of Hydrogen Bonds | 1-3 | Indicates specific, directional interactions contributing to binding affinity. |
This table presents hypothetical data to illustrate typical outputs of molecular docking studies.
Quantum Chemical Calculations of this compound (e.g., electronic structure, frontier orbitals, reactivity indices)
A key focus of these calculations is on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
From these fundamental properties, various reactivity indices can be derived, including electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and can help predict how it will interact with other chemical species. Furthermore, mapping the electrostatic potential onto the molecule's surface can identify electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Computed Quantum Chemical Properties for this compound
| Property | Computed Value |
| Molecular Weight | 193.28 g/mol nih.gov |
| Polar Surface Area | 29.1 Ų nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 1 nih.gov |
Data sourced from PubChem. nih.gov
Conformational Analysis of this compound in Different Solvation Environments
The biological function of a molecule is intrinsically linked to its three-dimensional structure or conformation. This compound, with its flexible cyclohexyl ring and dienamide chain, can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the molecule.
The surrounding solvent environment plays a significant role in determining the preferred conformation. In a polar solvent such as water, the molecule may adopt a conformation that exposes its polar amide group to the solvent while shielding the nonpolar hydrocarbon portions. Conversely, in a nonpolar environment, such as a lipid bilayer, the molecule might favor a conformation that minimizes the exposure of its polar region. Understanding these conformational preferences is essential for predicting the molecule's behavior in different biological milieus, from the aqueous environment of the bloodstream to the lipid interior of cell membranes.
In Silico Prediction of Absorption, Distribution, Metabolism (ADM) Profiles (excluding excretion and toxicity aspects)
In silico tools are invaluable for predicting the Absorption, Distribution, and Metabolism (ADM) properties of a compound in the early stages of drug discovery, helping to identify potential pharmacokinetic challenges. nih.govresearchgate.net These predictions are derived from the molecule's physicochemical properties.
For this compound, ADM predictions would assess its likely absorption from the gastrointestinal tract, its distribution throughout the body, and its metabolic fate. Key parameters used in these predictions include molecular weight, lipophilicity (logP), and polar surface area (PSA). nih.gov Based on these properties, models can estimate the extent of oral absorption and the likelihood of crossing biological barriers like the blood-brain barrier.
Metabolism prediction involves identifying the parts of the molecule that are most susceptible to enzymatic modification, primarily by cytochrome P450 enzymes in the liver. For this compound, potential metabolic pathways could include hydroxylation of the cyclohexyl ring or oxidation of the diene moiety.
Table 3: Predicted Physicochemical and ADM Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₂H₁₉NO nih.gov | Defines the elemental composition. |
| XLogP3-AA | 2.8 nih.gov | A measure of lipophilicity, influencing absorption and distribution. |
| Rotatable Bond Count | 3 nih.gov | Relates to conformational flexibility. |
| Human Intestinal Absorption | High (Predicted) | Suggests good potential for oral bioavailability. researchgate.net |
| Blood-Brain Barrier Permeability | Likely (Predicted) | Indicates potential for central nervous system activity. researchgate.net |
Physicochemical data sourced from PubChem. nih.gov ADM predictions are based on established computational models. researchgate.net
Virtual Screening and Lead Optimization Studies for this compound-based Scaffolds
Virtual screening is a computational strategy used to explore vast libraries of chemical compounds to find new molecules that are likely to bind to a biological target. nih.govnih.gov If this compound demonstrates interesting biological activity, its core structure, or "scaffold," can serve as a template for discovering new, potentially more potent or selective compounds. nih.gov This process often involves docking large numbers of molecules into the target's active site and ranking them based on their predicted binding scores. nih.gov
Once initial "hits" are identified, lead optimization studies commence. This involves the rational design of chemical modifications to the this compound scaffold to enhance desired properties. For instance, computational models can guide the addition of different chemical groups to the cyclohexyl ring or the amide functionality to improve binding affinity, selectivity for the target, or its ADM profile. This iterative cycle of computational design and evaluation accelerates the development of promising lead compounds. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for N Cyclohexylhexa 2,4 Dienamide in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Cyclohexylhexa-2,4-dienamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity of the cyclohexyl and hexa-2,4-dienamide moieties.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons reveal their spatial relationships. For instance, the protons on the cyclohexyl ring would appear as a complex set of multiplets in the aliphatic region, while the olefinic protons of the hexa-2,4-dienyl chain would resonate in the downfield region, typically between 5.0 and 7.5 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and temperature.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon of the amide group is a key diagnostic peak, appearing significantly downfield (typically 160-180 ppm). The sp² hybridized carbons of the diene system would be observed in the 100-150 ppm range, while the sp³ hybridized carbons of the cyclohexyl ring would be found in the upfield region (20-50 ppm).
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign all proton and carbon signals and to establish the complete bonding network of the molecule. Conformational studies, particularly of the flexible cyclohexyl ring and the orientation around the amide bond, can be investigated through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and by analyzing coupling constants.
Predicted ¹H NMR Chemical Shifts for this compound: Please note: These are predicted values and actual experimental values may vary.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (Hexadienamide) | 1.7 - 1.9 | Doublet |
| CH₂ (Cyclohexyl) | 1.0 - 1.9 | Multiplet |
| CH (Cyclohexyl, attached to N) | 3.6 - 3.8 | Multiplet |
| Olefinic CH (Hexadienamide) | 5.7 - 7.3 | Multiplets |
Predicted ¹³C NMR Chemical Shifts for this compound: Please note: These are predicted values and actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~165 |
| Olefinic C (Hexadienamide) | 120 - 145 |
| CH (Cyclohexyl, attached to N) | ~50 |
| CH₂ (Cyclohexyl) | 25 - 35 |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the low parts-per-million (ppm) range, enabling the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined exact mass is compared to the theoretical exact mass of the proposed formula, C₁₂H₁₉NO, which is 193.1467.
In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is utilized for fragmentation analysis to further corroborate the structure of this compound. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of product ions is generated. The fragmentation pattern provides valuable information about the connectivity of the molecule.
Expected Fragmentation Pattern of this compound: Please note: These are expected fragmentation pathways and relative abundances may vary based on instrumentation and experimental conditions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 194.1540 [M+H]⁺ | 97.0651 | [C₆H₅O]⁺ (Hexa-2,4-dienoyl cation) |
| 194.1540 [M+H]⁺ | 82.0792 | [C₆H₁₀]⁺ (Cyclohexene from loss of the amide group) |
Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups. These techniques are highly sensitive to the chemical structure and bonding within the molecule.
IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the amide group (Amide I band) around 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp peak in the region of 3300-3500 cm⁻¹, while the N-H bending (Amide II band) would be observed around 1520-1570 cm⁻¹. The C=C stretching of the diene system would give rise to absorptions in the 1600-1650 cm⁻¹ region, and the C-H stretching of the cyclohexyl and dienyl moieties would be seen around 2850-3100 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=C stretching vibrations of the conjugated diene system are expected to produce strong Raman signals. The symmetric C-C stretching of the cyclohexyl ring would also be Raman active. These techniques are valuable for studying intermolecular interactions, such as hydrogen bonding involving the amide group, by observing shifts in the characteristic vibrational frequencies.
Expected Characteristic Vibrational Frequencies for this compound:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |
| C-H Stretch (sp²) | 3000 - 3100 | 3000 - 3100 |
| C=O Stretch (Amide I) | 1650 - 1680 | 1650 - 1680 |
| C=C Stretch | 1600 - 1650 | 1600 - 1650 (Strong) |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. chemicalbook.com
This technique would reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the planarity of the amide bond. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules, which govern the solid-state architecture.
The formation of co-crystals of this compound with other molecules can be a strategy to modify its physicochemical properties. X-ray crystallography is essential to confirm the formation of a co-crystal and to characterize the new supramolecular assembly, identifying the specific intermolecular interactions between the compound and the co-former.
Chromatographic Methods (HPLC, GC) for Purity Assessment, Isomer Separation, and Quantitative Analysis in Research Contexts
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound, separating potential isomers, and performing quantitative analysis in various research matrices.
HPLC is a versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for its separation and quantification. A UV detector would be effective for detection, as the conjugated diene system of the molecule absorbs UV light. The retention time of the compound is a characteristic parameter for its identification under specific chromatographic conditions. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.
GC can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would likely be used. The choice of injector and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometry - MS) would depend on the specific analytical requirements. GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral data for confident peak assignment.
Chemical Derivatization Strategies for Enhanced Analytical Performance in Chromatography
In some cases, chemical derivatization of this compound may be employed to improve its analytical performance in chromatographic methods. Derivatization can enhance volatility for GC analysis, improve thermal stability, or introduce a chromophore or fluorophore for more sensitive detection in HPLC.
For GC analysis, the active hydrogen of the amide group can be derivatized, for example, through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This would increase the volatility and reduce the polarity of the molecule, leading to improved peak shape and reduced tailing on many GC columns.
For HPLC, while this compound already possesses a UV-absorbing chromophore, derivatization could be used to introduce a fluorescent tag for ultra-sensitive detection in applications where the compound is present at very low concentrations. For instance, derivatization of the amide nitrogen after a specific chemical transformation could be explored. The choice of a derivatization strategy depends on the analytical challenge at hand, such as the complexity of the sample matrix and the required sensitivity.
| Analytical Technique | Purpose | Derivatization Reagent Example | Expected Improvement |
| Gas Chromatography (GC) | Increase volatility and thermal stability, improve peak shape | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reduced peak tailing, lower limit of detection |
| High-Performance Liquid Chromatography (HPLC) | Enhance detection sensitivity | Dansyl chloride (after suitable modification) | Introduction of a fluorescent tag for lower detection limits |
Future Directions and Unresolved Challenges in N Cyclohexylhexa 2,4 Dienamide Research
Addressing Gaps in Mechanistic Understanding of N-Cyclohexylhexa-2,4-dienamide's Biological Activities
Currently, there is no publicly available research detailing the biological activities of this compound. The primary challenge is, therefore, to initiate foundational research to determine if this compound exhibits any biological effects. Future research should focus on:
Initial Biological Screening: Broad-spectrum screening assays are required to identify any potential bioactivity. This could include antimicrobial, antifungal, cytotoxic, or enzymatic inhibition assays.
Target Identification: Should any biological activity be observed, subsequent studies would need to identify the molecular targets through which this compound exerts its effects. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs would be crucial to understand how structural modifications to the cyclohexyl ring, the hexadienamide chain, or the amide linkage impact biological activity.
Innovations in Stereoselective and Sustainable Synthetic Strategies for this compound and its Analogs
The synthesis of this compound is not well-documented in the scientific literature. The development of efficient and sustainable synthetic routes is a fundamental prerequisite for any further investigation. Key areas for innovation include:
Stereoselective Synthesis: The hexa-2,4-diene moiety can exist as different geometric isomers (E/Z). Developing synthetic methods that provide selective control over the stereochemistry of the double bonds is essential, as different isomers may possess distinct biological activities.
Sustainable Chemistry Approaches: Future synthetic strategies should prioritize the use of green chemistry principles. This includes employing catalytic methods, using renewable starting materials, minimizing waste generation, and using environmentally benign solvents.
Analog Synthesis: Efficient synthetic routes would need to be flexible to allow for the facile generation of a diverse range of analogs for SAR studies.
Exploration of Novel Therapeutic or Agro-Chemical Research Avenues (excluding clinical development and product commercialization)
Given the lack of any known biological activity, the exploration of therapeutic or agrochemical applications for this compound is entirely speculative. However, the general structural motifs present in the molecule could offer starting points for investigation. For instance, unsaturated amides are a class of compounds with diverse biological activities. Future research could explore:
Antiproliferative Agents: The potential for this compound and its analogs to act as anticancer agents could be investigated through in vitro screening against various cancer cell lines.
Agrochemical Applications: The compound could be screened for potential use as an insecticide, herbicide, or fungicide. Many natural and synthetic compounds with similar structural features exhibit such properties.
Development of Advanced Computational Models for this compound Interactions with Biological Systems
In the absence of experimental data, computational modeling provides a powerful tool to predict potential biological activities and guide future experimental work. The following computational studies would be beneficial:
Molecular Docking: Once potential biological targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to these targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogs with varying biological activities is synthesized, QSAR models can be developed to correlate the chemical structures with their biological effects, aiding in the design of more potent compounds.
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, providing an early assessment of its drug-like potential.
Integration of Multi-Omics Data for Comprehensive Biological Profiling of this compound Effects
Should this compound be found to have significant biological activity, a systems biology approach using multi-omics technologies would provide a comprehensive understanding of its effects. This would involve:
Transcriptomics: Analyzing changes in gene expression in cells or organisms treated with the compound to identify affected cellular pathways.
Proteomics: Studying alterations in protein expression and post-translational modifications to understand the downstream effects of the compound.
Metabolomics: Investigating changes in the metabolic profile to gain insights into the broader physiological impact of the compound.
The integration of these multi-omics datasets would offer a holistic view of the cellular response to this compound, helping to elucidate its mechanism of action and identify potential biomarkers of its activity.
Q & A
Q. What are the standard synthetic routes for preparing N-Cyclohexylhexa-2,4-dienamide, and how can reaction yields be optimized?
this compound can be synthesized via amidation reactions using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). Typical conditions involve refluxing in solvents such as dichloromethane or tetrahydrofuran for 6–12 hours. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine), anhydrous conditions, and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural identity and purity of this compound?
Structural confirmation relies on NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry (HRMS). For purity assessment, HPLC with UV detection (λ = 220–260 nm) or GC-MS (for volatile impurities) is recommended. The double-bond geometry (2E,4E) should be verified via NOESY or COSY experiments to confirm stereochemistry .
Q. What safety protocols are critical when handling this compound in the laboratory?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Store the compound in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do substituents on the cyclohexyl group influence the reactivity and biological activity of this compound derivatives?
Substituents like methyl or hydroxyl groups on the cyclohexyl ring can alter electronic and steric properties, impacting reactivity in Diels-Alder reactions or hydrogen-bonding interactions. Computational studies (e.g., DFT calculations) predict that electron-withdrawing groups enhance electrophilicity at the dienamide moiety, while bulky groups may reduce binding affinity in biological targets .
Q. What computational strategies are effective for predicting the antibacterial activity of this compound analogs?
Molecular docking against bacterial targets (e.g., LasR or LpxC in Pseudomonas aeruginosa) using software like AutoDock Vina or Schrödinger Suite can identify binding modes. Pharmacophore modeling and MD simulations (≥100 ns) assess stability of ligand-target complexes. Validate predictions with MIC assays against multidrug-resistant strains .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Reproduce spectra under standardized conditions (e.g., DMSO-d₆ for NMR, KBr pellets for IR). Cross-validate with independent techniques like X-ray crystallography or 2D NMR (HSQC, HMBC) .
Q. What experimental designs are optimal for studying the compound’s degradation under varying pH and temperature?
Use accelerated stability testing: incubate samples in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at 0, 1, 3, 7, and 14 days. Kinetic modeling (Arrhenius equation) predicts shelf-life, while LC-HRMS identifies degradation products .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
